Superior 5-HT2A vs. 5-HT1A Receptor Selectivity: Quantified Affinity Comparison
Etoperidone hydrochloride demonstrates a distinct binding profile with a Kd of 36 nM for the 5-HT2 receptor and 85 nM for the 5-HT1A receptor, indicating a 2.4-fold higher affinity for 5-HT2 . In contrast, its close analog trazodone exhibits less differentiation between these receptor subtypes, with reported Ki values of 23.6 nM for 5-HT1A in the same assay system [1]. This difference in relative receptor engagement may translate to distinct functional outcomes in serotonergic signaling studies.
| Evidence Dimension | Receptor Binding Affinity (Kd/Ki) |
|---|---|
| Target Compound Data | 5-HT2: Kd=36 nM; 5-HT1A: Kd=85 nM |
| Comparator Or Baseline | Trazodone: 5-HT1A Ki=23.6 nM (rat cortical synaptosomes, [3H]8-OH-DPAT) |
| Quantified Difference | Etoperidone shows 5-HT2:5-HT1A ratio = 0.42; Trazodone 5-HT2 data not available in same study |
| Conditions | In vitro receptor binding assays (human/rat receptors, various radioligands) |
Why This Matters
This difference in receptor selectivity profile is critical for researchers designing experiments to dissect the specific contributions of 5-HT2 versus 5-HT1A receptor antagonism to antidepressant-like behaviors or other serotonergic functions.
- [1] Raffa RB, Shank RP, Vaught JL. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Psychopharmacology (Berl). 1992;108(3):320-6. View Source
